(4S)-2,2-dimethyloxane-4-carbaldehyde

Description

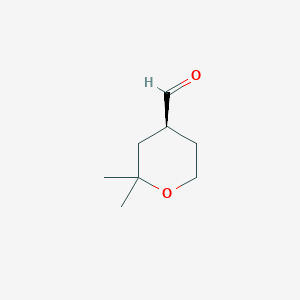

(4S)-2,2-Dimethyloxane-4-carbaldehyde is a chiral aldehyde derivative of the oxane (tetrahydropyran) ring system. Its structure features a six-membered saturated oxygen-containing ring with two methyl groups at the 2-position and an aldehyde functional group at the 4-position. The (4S) stereochemistry imparts specific spatial arrangements that influence its physical properties and reactivity.

Properties

IUPAC Name |

(4S)-2,2-dimethyloxane-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)5-7(6-9)3-4-10-8/h6-7H,3-5H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCOXFCJGIILHS-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](CCO1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

(2S,4S)-4-Methyloxane-2-carbaldehyde

- Structural Differences : Lacks the 2,2-dimethyl substitution, having only a single methyl group at position 4.

- Physical Properties: Molecular formula C7H12O2, molecular weight 128.17 g/mol (compared to the target compound’s inferred C8H14O2, ~142.20 g/mol).

- Reactivity: The mono-methyl analog may exhibit faster reaction kinetics in nucleophilic additions due to reduced steric bulk.

(4S,6Z)- and (4S,6E)-6-Dodecen-4-olide

- Functional Group Contrast : These lactones contain ester groups instead of aldehydes, with double bonds at position 6 (Z/E isomers).

- Synthesis : Prepared via Grignard reactions and Lindlar catalyst hydrogenation, highlighting divergent synthetic pathways compared to aldehyde-focused routes .

- Applications : Used as flavor enhancers in dairy products, unlike aldehydes, which are more reactive and suited for synthetic intermediates.

Sdox (Complex Tetracenomycin Derivative)

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Functional Group Comparison : A pyrimidine-based carboxylic acid with chloro and methyl substituents.

- Chemical Behavior : The aromatic pyrimidine ring offers stability under acidic/basic conditions, contrasting with the oxane ring’s conformational flexibility .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Substituents | Key Applications |

|---|---|---|---|---|---|

| (4S)-2,2-Dimethyloxane-4-carbaldehyde | C8H14O2* | ~142.20* | Aldehyde, Ether | 2,2-dimethyl | Synthetic intermediate |

| (2S,4S)-4-Methyloxane-2-carbaldehyde | C7H12O2 | 128.17 | Aldehyde, Ether | 4-methyl | Not available |

| (4S,6Z)-6-Dodecen-4-olide | C12H20O2 | 196.29 | Lactone, Alkene | 6Z-alkene | Flavoring agent (milk) |

| Sdox | C47H44N2O11S3 | 925.04 | Aldehyde, Ester, Ketone | Multiple complex groups | Pharmaceuticals |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C6H5ClN2O2 | 172.57 | Carboxylic acid | Chloro, methyl | Not available |

*Calculated based on structural analogs.

Research Findings and Implications

- Functional Group Reactivity : Aldehydes exhibit higher electrophilicity than lactones or carboxylic acids, making them versatile in condensation or oxidation reactions .

- Stereochemical Influence : The (4S) configuration ensures specific spatial orientations critical for interactions in chiral environments, such as enzyme-binding sites .

- Thermodynamic Stability : The oxane ring’s saturated structure provides greater conformational stability compared to aromatic pyrimidines, which resist electrophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.